N7 4-Bromophenyl Substitution: Halogen-Dependent BTK Inhibitory Potency Differentiation
In the pyrrolo[2,3-d]pyrimidine BTK inhibitor series disclosed in WO2018145525A1, the N7 substituent halogen type directly impacts biochemical potency. While individual compound IC50 values for this specific derivative are not publicly disclosed in isolation, the patent establishes that 4-bromophenyl-containing compounds exhibit IC50 values for BTK inhibition in the nanomolar range, with SAR data indicating that bromine substitution provides a distinct potency and selectivity window compared to chlorine or fluorine at the same position [1]. The larger van der Waals radius and higher polarizability of bromine (Br: 1.85 Å, 3.013 ų) versus chlorine (Cl: 1.75 Å, 2.180 ų) or fluorine (F: 1.47 Å, 0.557 ų) enables differential halogen-bonding interactions with backbone carbonyl groups in the kinase hinge region, a feature that cannot be replicated by smaller halogens [2].
| Evidence Dimension | N7 substituent halogen type effect on BTK inhibitory potency and halogen-bonding capability |
|---|---|
| Target Compound Data | 4-Bromophenyl at N7 (van der Waals radius 1.85 Å; polarizability 3.013 ų); BTK IC50 nanomolar range per patent series [1] |
| Comparator Or Baseline | 4-Chlorophenyl analog (Cl: 1.75 Å, 2.180 ų) and 4-fluorophenyl analog (F: 1.47 Å, 0.557 ų); BTK IC50 values diverge based on halogen identity [1] |
| Quantified Difference | Bromine offers ~6% larger van der Waals radius and ~38% higher polarizability than chlorine; ~26% larger radius and ~5.4× higher polarizability than fluorine. Potency shifts between Br/Cl/F analogs in related kinase series frequently exceed 10-fold [2]. |
| Conditions | BTK biochemical inhibition assay; pyrrolo[2,3-d]pyrimidine scaffold series as described in WO2018145525A1 [1] |
Why This Matters
For procurement decisions, selecting the 4-bromophenyl analog over 4-chlorophenyl or 4-fluorophenyl variants ensures the intended halogen-bonding profile and associated potency/selectivity fingerprint, which is critical for assay consistency in BTK-targeted screening cascades.
- [1] Yin, H., et al. Pyrrolo-aromatic heterocyclic compound, preparation method therefor, and medical use thereof. WO2018145525A1, 2018. Patent disclosing pyrrolo[2,3-d]pyrimidine BTK inhibitors with variable N7 substituents including 4-bromophenyl, demonstrating SAR-dependent potency. View Source
- [2] Cavallo, G., et al. The Halogen Bond. Chemical Reviews, 2016, 116(4), 2478–2601. DOI: 10.1021/acs.chemrev.5b00484. Comprehensive review establishing halogen bonding strength dependence on polarizability and van der Waals radius, with Br > Cl > F trend. View Source
